Quinine 1'-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

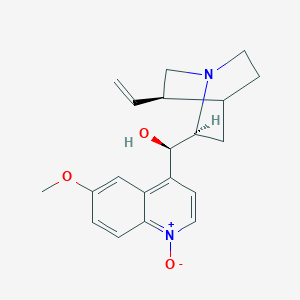

Quinine 1’-Oxide is a derivative of quinine, an alkaloid extracted from the bark of cinchona trees Quinine has been historically significant as an antimalarial drug

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Quinine 1’-Oxide typically involves the oxidation of quinine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as acetic acid, to selectively oxidize the nitrogen atom in the quinine molecule . The reaction is carried out under mild conditions to prevent over-oxidation and degradation of the quinine structure.

Industrial Production Methods: Industrial production of Quinine 1’-Oxide follows similar principles but on a larger scale. The process involves careful control of reaction parameters, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Quinine 1’-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinine di-N-oxide.

Reduction: Reduction reactions can revert Quinine 1’-Oxide back to quinine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinine di-N-oxide.

Reduction: Quinine.

Substitution: Various substituted quinine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Quinine 1’-Oxide has diverse applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Investigated for its therapeutic potential in treating malaria and other parasitic infections.

Mecanismo De Acción

The mechanism of action of Quinine 1’-Oxide is similar to that of quinine. It interferes with the growth and reproduction of malarial parasites by inhibiting the heme polymerase enzyme, which is crucial for the detoxification of heme in the parasite’s digestive vacuole . This leads to the accumulation of toxic heme, causing the death of the parasite.

Comparación Con Compuestos Similares

Quinine: The parent compound, widely used as an antimalarial drug.

Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.

Cinchonine: Another alkaloid from cinchona bark, with similar antimalarial properties.

Cinchonidine: A stereoisomer of cinchonine, also used in antimalarial treatments.

Uniqueness: Quinine 1’-Oxide is unique due to its additional oxygen atom, which can influence its reactivity and interaction with biological targets. This modification can potentially enhance its efficacy and reduce side effects compared to quinine.

Actividad Biológica

Quinine 1'-Oxide, a derivative of the well-known antimalarial compound quinine, has garnered attention for its potential biological activities, including antimicrobial and antimalarial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

This compound (chemical formula: C20H24N2O3) is formed through the oxidation of the nitrogen atom in the piperidine ring of quinine. This structural modification alters its chemical properties and biological activities compared to its parent compound. The compound has been studied for its potential applications in various fields, including medicine, agriculture, and chemistry.

This compound is believed to exert its biological effects through several mechanisms:

- Target Enzymes : It primarily targets NAD(P)H dehydrogenase quinone 1 (NQO1), which plays a crucial role in cellular redox processes. The reduction of quinones by NQO1 can lead to cell death due to oxidative stress.

- Biochemical Pathways : As a fast redox cycling molecule, this compound can interact with thiol, amine, and hydroxyl groups in biological systems, potentially leading to cytotoxic effects.

- Antioxidant Activity : Like other quinone compounds, it may exhibit antioxidant properties that can improve general health conditions by scavenging free radicals.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that it can reduce the viability of certain bacterial strains through mechanisms involving oxidative stress and disruption of cellular functions.

Antimalarial Effects

This compound retains some antimalarial properties similar to those of quinine. It has been investigated for its efficacy against malaria parasites, particularly in cases where traditional treatments may be less effective due to drug resistance. The compound's ability to interfere with the metabolic processes of malaria parasites makes it a candidate for further exploration in malaria treatment strategies .

Clinical Trials

One notable study involved an N-of-1 trial design assessing the efficacy of quinine in treating nocturnal leg cramps. Although this study primarily focused on quinine itself, it highlights the importance of understanding individual responses to treatment with compounds related to quinine . The findings suggested that while some patients benefited from quinine treatment, others did not show significant improvement.

Comparative Studies

A comparative analysis was conducted on various quinoline derivatives, including this compound. This study highlighted the unique properties of this compound compared to other derivatives like quinidine and dihydroquinine. The distinct nitrogen oxidation state in this compound influences its interaction with biological targets and contributes to its pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile of quinine suggests that related compounds may exhibit similar absorption characteristics. Quinine itself has an oral bioavailability ranging from 76% to 88% in healthy adults. Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential and optimizing dosing regimens.

Summary Table: Biological Activities of this compound

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Significant | Inhibition of bacterial growth via oxidative stress |

| Antimalarial | Promising | Disruption of metabolic processes in malaria parasites |

| Antioxidant | Moderate | Scavenging free radicals |

Propiedades

Número CAS |

54821-44-2 |

|---|---|

Fórmula molecular |

C20H24N2O3 |

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |

Clave InChI |

GBBIANHNFAPFOH-WZBLMQSHSA-N |

SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

SMILES isomérico |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

SMILES canónico |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Sinónimos |

(8α,9R)-6’-Methoxycinchonan-9-ol 1’-Oxide; Quinine 1’-N-Oxide; Quinine N’-Oxide; Quinine ar-N-Oxide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.